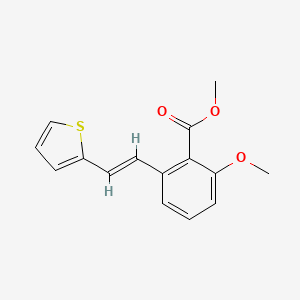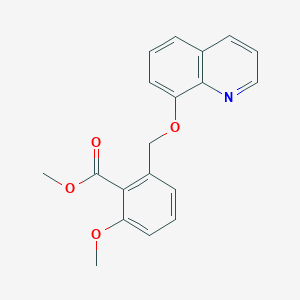![molecular formula C19H17NO3 B6339339 2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester CAS No. 1171924-38-1](/img/structure/B6339339.png)
2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their biological significance . The synthesis process often involves changing the base from K2CO3 to Ag2CO3 to diminish the isomerization of the 3-methyleneindoline . The Heck reaction, which is quicker and can be performed at ambient temperature, is also used .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and involves a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring, making indoles aromatic in nature .Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions. For instance, the isomerization of the 3-methyleneindoline to the 3-methylindole in the Mori–Ban–Hegedus indole synthesis is diminished by changing the base from K2CO3 to Ag2CO3 . The Heck reaction is also used, which is quicker and can be performed at ambient temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For instance, they are often crystalline and colorless in nature with specific odors . The presence of the indole nucleus in medicinal compounds makes it an important heterocyclic compound having broad-spectrum biological activities .科学的研究の応用
VMICME has been studied extensively for its potential medical applications. It has been used in the synthesis of several drugs, including the anti-cancer drug, imatinib. It has also been studied for its potential anti-inflammatory and anti-microbial properties. In addition, VMICME has been studied for its ability to inhibit the growth of certain cancer cell lines.
作用機序
Target of Action
It’s known that indole derivatives, which mfcd12546787 is a part of, have been found to bind with high affinity to multiple receptors . For instance, some indole-3-acetic acid derivatives are known to target interleukin-2 .
Mode of Action
Indole derivatives are known to interact with their targets and cause various biological changes . For example, some indole derivatives have been shown to inhibit the viability of certain cells .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The pharmacokinetics of indole derivatives, in general, have been the subject of extensive research .
Result of Action
Some indole derivatives have been shown to selectively inhibit the viability of certain cells .
Action Environment
The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and more .
実験室実験の利点と制限
The use of VMICME in laboratory experiments has several advantages. It is a relatively inexpensive compound, and is easy to synthesize. In addition, it is a stable compound and can be stored for long periods of time. The main limitation of using VMICME in laboratory experiments is that it is a relatively new compound and its effects are not fully understood.
将来の方向性
Future research on VMICME could focus on further elucidating its mechanism of action, as well as exploring its potential applications in the treatment of various diseases. In addition, further studies could be conducted to assess the safety and efficacy of VMICME in clinical trials. Other potential areas of research include exploring the use of VMICME in combination with other drugs, and investigating its potential synergistic effects. Finally, further research could be conducted to assess the potential toxicity of VMICME and its metabolites.
合成法
VMICME can be synthesized through a variety of methods. The most common method is the reaction of indole-3-carboxylic acid with 2-bromo-6-methoxybenzene in the presence of a base such as sodium hydride. The reaction yields VMICME in good yields. Another method involves the reaction of indole-3-carboxylic acid with 2-chloro-6-methoxybenzene in the presence of a base such as sodium hydride. This method produces VMICME in slightly lower yields.
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester' involves the reaction of 2-methoxy-6-nitrobenzoic acid with vinyl magnesium bromide, followed by the addition of indole-3-carbaldehyde and subsequent reduction of the resulting intermediate. The final step involves the esterification of the carboxylic acid group with methanol.", "Starting Materials": [ "2-methoxy-6-nitrobenzoic acid", "vinyl magnesium bromide", "indole-3-carbaldehyde", "sodium borohydride", "methyl iodide" ], "Reaction": [ "Step 1: Reaction of 2-methoxy-6-nitrobenzoic acid with vinyl magnesium bromide in the presence of a palladium catalyst to form 2-[2-(vinyl)-6-methoxy-benzoic acid].", "Step 2: Addition of indole-3-carbaldehyde to the intermediate from step 1 in the presence of a Lewis acid catalyst to form 2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid.", "Step 3: Reduction of the intermediate from step 2 with sodium borohydride in the presence of a protic solvent to form the corresponding alcohol.", "Step 4: Esterification of the carboxylic acid group of the intermediate from step 3 with methyl iodide in the presence of a base to form the final product, 2-[2-(1H-Indol-3-yl)-vinyl]-6-methoxy-benzoic acid methyl ester." ] } | |
CAS番号 |
1171924-38-1 |
分子式 |
C19H17NO3 |
分子量 |
307.3 g/mol |
IUPAC名 |
methyl 2-[2-(1H-indol-3-yl)ethenyl]-6-methoxybenzoate |
InChI |
InChI=1S/C19H17NO3/c1-22-17-9-5-6-13(18(17)19(21)23-2)10-11-14-12-20-16-8-4-3-7-15(14)16/h3-12,20H,1-2H3 |
InChIキー |
VSSMMQMINJYYQD-UHFFFAOYSA-N |
異性体SMILES |
COC1=CC=CC(=C1C(=O)OC)/C=C/C2=CNC3=CC=CC=C32 |
SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32 |
正規SMILES |
COC1=CC=CC(=C1C(=O)OC)C=CC2=CNC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride](/img/structure/B6339263.png)
![2-Methoxy-6-[2-(2-methylamino-pyridin-3-yl)-ethyl]-benzoic acid methyl ester](/img/structure/B6339280.png)
![4-[2-[4-methoxy-3-[4-[2-(4-pyridinyl)ethenyl]phenoxy]phenyl]ethenyl]pyridine](/img/structure/B6339287.png)
![3-[2-[4-[2-methoxy-5-[2-(1-methylpyridin-1-ium-3-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-pyridin-1-ium diiodide](/img/structure/B6339294.png)


![2-Methoxy-6-[2-(1,2,5-trimethyl-1H-pyrrol-3-yl)-vinyl]-benzoic acid methyl ester](/img/structure/B6339305.png)

![4-[2-[4-[2-methoxy-5-[2-(1-methylquinolin-1-ium-4-yl)ethyl]phenoxy]phenyl]ethyl]-1-methyl-quinolin-1-ium diiodide](/img/structure/B6339316.png)
![2-[2-(2,4-Dichloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339329.png)
![{2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-6-methoxy-phenyl}-methanol](/img/structure/B6339344.png)
![2-[2-(5-Chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339348.png)
![3,5-Dibromo-2-[2-(5-chloro-thiophen-2-yl)-vinyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339361.png)